Structural Class Differentiation: Thioguanine-Based Non-Nucleotidic Inhibitor
Enpp-1-IN-7 belongs to a thioguanine-based non-nucleotidic inhibitor series [1], distinct from phosphonate-based inhibitors (e.g., compounds in the series of Kawaguchi et al. with Ki < 2 nM [2]) and imidazopyrazine derivatives (e.g., compound 7 with IC50 = 5.70–9.68 nM [3]). Quantitative data specific to Enpp-1-IN-7's intrinsic potency are not publicly disclosed; its classification as 'potent' is inferred from patent inclusion [1].
| Evidence Dimension | Chemical series / scaffold classification |
|---|---|
| Target Compound Data | Thioguanine-based non-nucleotidic inhibitor (C18H19N7O4S; MW 429.45) |
| Comparator Or Baseline | Phosphonate-based inhibitors (Kawaguchi et al. series) and imidazopyrazine derivatives |
| Quantified Difference | Not quantified for target compound; class distinction is qualitative |
| Conditions | Structural and patent classification; no direct biochemical comparison available |
Why This Matters
Scaffold class determines binding mode and potential off-target liabilities; procurement should align with intended mechanistic studies.
- [1] Bang Fu, et al. Ectonucleotide pyrophosphatase-phosphodiesterase 1 inhibitors, compositions and uses thereof. Patent WO2021203772A1. View Source
- [2] Kawaguchi Y, et al. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Cell Chem Biol. 2020;27(11):1347-1358.e5. View Source
- [3] Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (Data from scholarly search). View Source
